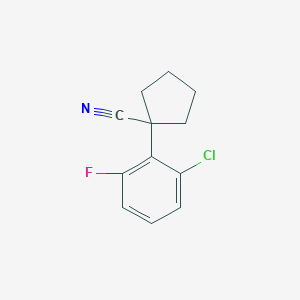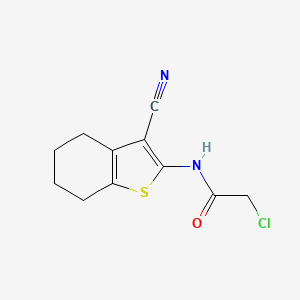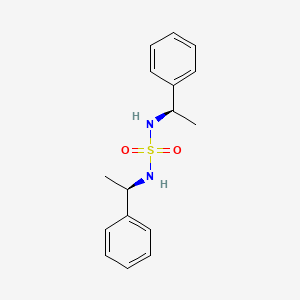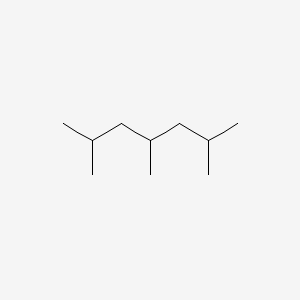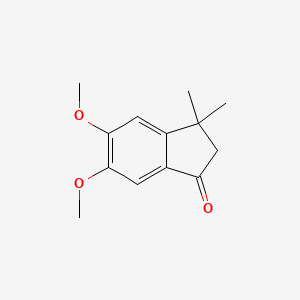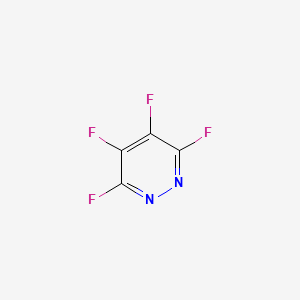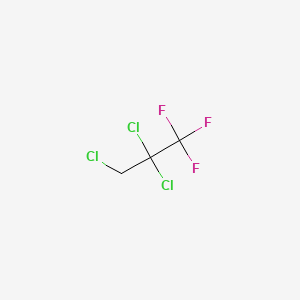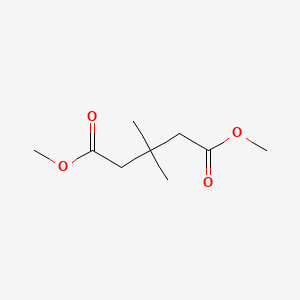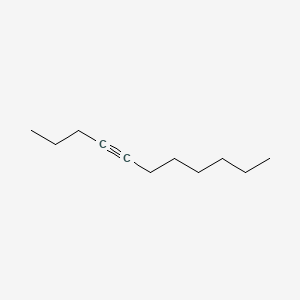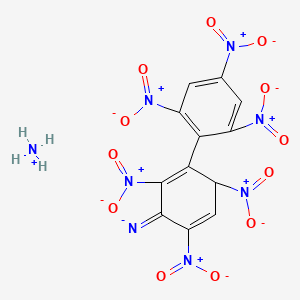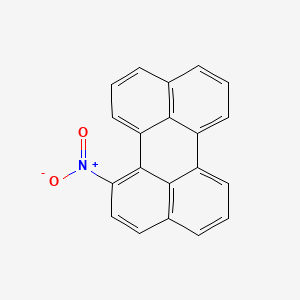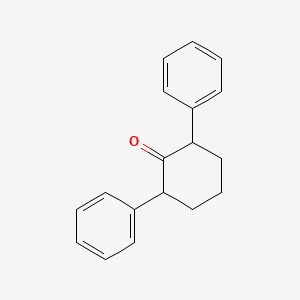
2,6-Diphenylcyclohexanone
Übersicht
Beschreibung
2,6-Diphenylcyclohexanone, also known as DPC, is a chemical compound that belongs to the family of cyclohexanones. It is widely used in scientific research as a building block for the synthesis of various organic molecules. DPC is an important compound due to its unique chemical properties, which make it a valuable tool for studying various biological processes.
Wissenschaftliche Forschungsanwendungen
Photochemical Properties
Photolysis Reactions : Photolysis of 2,6-diphenylcyclohexanones results in various products like diphenylcyclopentane and diphenyl-1-pentene. This reaction is independent of the starting ketone's configuration. Additionally, benzaldehyde, acetophenone, and diphenyl are formed in smaller quantities. This process involves a type I Norrish cleavage leading to the formation of acylbenzyl and benzylbenzyl biradicals (Tarasov, Klimenok, Askerov, & Buchachenko, 1985).
Chemical Behavior Analogous to Anthocyanins : The chemical behavior of 2,6-bis(2-hydroxybenzilidene)cyclohexanone partially resembles anthocyanins, exhibiting color changes under acidic conditions and forming various compounds like styrylflavylium and chromeno xanthenes under different pH conditions (Moro et al., 2014).
Chemical Synthesis and Reactions
Synthesis of Herbicides and Medicinal Preparations : Tetrachlorocyclohexanone, a related compound, is used in synthesizing herbicides like dichlorobenzonitrile, dichlorophenol, and key intermediates in medicinal preparations like klofelin and ortofen (Laz'yan et al., 1994).
Cope Rearrangement : The degenerate Cope rearrangement of 2,6-diphenylbarbaralane involves interesting temperature-dependent color changes and UV spectrum alterations (Quast, Geissler, Mayer, Jackman, & Colson, 1986).
Quantum Chemical Studies : Molecular geometry, spectroscopic analysis, and thermodynamic properties of derivatives like 2,6-bis(2-chlorobenzylidene)cyclohexanone have been studied extensively, providing insights into their electronic properties (Verma, Bishnoi, & Fatma, 2016).
Specialized Chemical Applications
Complexation and Orthometallations : Compounds like 4-phosphacyclohexanones, derived from 2,6-diphenylcyclohexanone, show diastereoselective complexations and unique metallabicycles formation in reactions with palladium and platinum (Doherty et al., 2006).
Spiroheterocyclic Framework Synthesis : 2,6-Diphenylcyclohexanone derivatives are used in regioselective synthesis of novel spiroheterocyclic frameworks, contributing to the development of new chemical compounds (Raj & Raghunathan, 2001).
Photochemical Reactivity
- Photodecarbonylation and Stereochemical Quenching : The photodecarbonylation reactions of certain 2,6-diphenylcyclohexanone derivatives in solution yield various cyclopentanes and cycloheptenes. In crystals, these reactions are suppressed due to specific quenching interactions (Ng, Yang, & Garcia‐Garibay, 2001).
Eigenschaften
IUPAC Name |
2,6-diphenylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMUMWBKYPMOLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90347254 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Diphenylcyclohexanone | |
CAS RN |
37904-84-0 | |
| Record name | 2,6-diphenylcyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90347254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



